2-(Trifluoromethyl)quinolin-4-ol
Overview
Description
“2-(Trifluoromethyl)quinolin-4-ol” is a heterocyclic compound . It is also known as “2,8-bis(trifluoromethyl)quinolin-4-ol” and has a CAS number of 35853-41-9 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves a tert-butoxide base-mediated cyclization of fluoro- and trifluoromethyl-substituted Schiff bases .Chemical Reactions Analysis
One reported method for the synthesis of a similar compound involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.15, a density of 1.4837 (estimate), a melting point of 130-134°C (lit.), a boiling point of 305.9±37.0 °C (Predicted), a flash point of 33.9°C, and a vapor pressure of 10.9mmHg at 25°C .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
2-(Trifluoromethyl)quinolin-4-ol derivatives have been designed and synthesized as microtubule-targeted agents (MTAs) . These compounds have shown potent antitumor activity, particularly against PC3, K562, and HeLa cell lines .
Methods of Application
The compounds were designed and synthesized through a structural optimization strategy . The cytotoxicity activity of these compounds against various cell lines was evaluated .
Results or Outcomes
The half maximal inhibitory concentration (IC50) of certain compounds suggested that their anti-proliferative activities against HeLa cell lines were better than combretastatin A-4 . For instance, compound 5e showed higher anti-proliferative activity against PC3, K562, and HeLa in vitro with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively .
Antibacterial and Antitubercular Activity
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences .
Summary of the Application
Quinoline hydrazone derivatives, which include 2-(Trifluoromethyl)quinolin-4-ol, have been designed, synthesized, characterized, and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv .
Methods of Application
Eleven quinoline hydrazone derivatives were designed, synthesized, characterized, and evaluated for their antibacterial activity and antitubercular potential .
Results or Outcomes
Compounds QH-02, QH-04, and QH-05 were found to be promising compounds with an MIC value of 4 μg/mL against Mtb WT H37Rv . These compounds were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNAMHNJYSQUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937735 | |
Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730930 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Trifluoromethyl)quinolin-4-ol | |
CAS RN |
1701-18-4 | |
Record name | 1701-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1701-18-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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